molecular formula C22H31NO4 B12314261 tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12314261
M. Wt: 373.5 g/mol
InChI Key: YHRWRXLFFNDILD-SFQUDFHCSA-N
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Description

tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxyphenoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl esters is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is particularly useful for forming esters from sterically hindered carboxylic acids and alcohols.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability by providing steric hindrance . The methoxyphenoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and pyrrole derivatives, such as:

  • tert-butyl (E)-3-(5-(3-hydroxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-butyl (E)-3-(5-(3-chlorophenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the methoxyphenoxy group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl 3-[(E)-5-(3-methoxyphenoxy)-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C22H31NO4/c1-17(12-14-26-20-8-6-7-19(15-20)25-5)9-10-18-11-13-23(16-18)21(24)27-22(2,3)4/h6-8,11-12,15H,9-10,13-14,16H2,1-5H3/b17-12+

InChI Key

YHRWRXLFFNDILD-SFQUDFHCSA-N

Isomeric SMILES

C/C(=C\COC1=CC=CC(=C1)OC)/CCC2=CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)OC)CCC2=CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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